Cyanoguanidine oxalate

Overview

Description

Cyanoguanidine oxalate is a compound derived from cyanoguanidine, also known as dicyandiamide, and oxalic acid. Cyanoguanidine is a versatile molecule with applications in various fields, including agriculture, pharmaceuticals, and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for specific industrial and research applications.

Mechanism of Action

Target of Action

Cyanoguanidine oxalate, also known as dicyandiamide, is a cyanoguanidine compound that has been shown to interfere with cellular metabolism . The primary target of this compound is the enzyme nicotinamide phosphoribosyl transferase (NAMPT), which plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . Inhibition of NAMPT disrupts the NAD+ biosynthesis pathway, leading to a decrease in the availability of NAD+ for cellular processes .

Mode of Action

This compound acts by inhibiting NAMPT, thereby disrupting the NAD+ biosynthesis pathway . This disruption leads to a decrease in the availability of NAD+ for cellular processes, which can result in cell death, particularly in cancer cells that have high energy demands . This compound also interferes with NF-κB signalling, a key pathway involved in the regulation of immune response, cell growth, and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAD+ biosynthesis pathway . By inhibiting NAMPT, this compound disrupts the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This disruption can lead to a decrease in the availability of NAD+ for cellular processes, affecting various downstream effects such as energy production and DNA repair .

Pharmacokinetics

It is known that the systemic exposure of cyanoguanidine compounds can vary greatly between individuals . The time at which the highest drug concentration occurs was found to be around 2.2 hours, and the half-life was around 2.1 hours . The large intra- and interindividual variation in dose level-adjusted maximum plasma concentration and the area under the curve from time 0 h to infinity were observed .

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in the availability of NAD+ for cellular processes . This can result in cell death, particularly in cancer cells that have high energy demands . This compound also interferes with NF-κB signalling, which can affect cell growth and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the catalyst support material influenced the catalytic performance of cyanoguanidine compounds . Furthermore, the stability of cyanoguanidine compounds can be affected by the presence of alkali . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Cyanoguanidine oxalate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This process follows Michaelis-Menten kinetics and is optimal at pH 8.0 and a temperature around 44°C .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For instance, in macrophages, oxalate induces mitochondrial dysfunction and superoxide accumulation, enhancing CCL5 release . This suggests that this compound could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, in the lymphoma cell line U-937 GTB, metabolic activity was the only parameter affected during the first 24 hours of exposure to this compound . After approximately 30 hours, proliferation (DNA synthesis) and protein synthesis ceased, and viability started to decrease .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA .

Transport and Distribution

It is known that oxalate, a product of this compound, is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanoguanidine oxalate can be synthesized by reacting cyanoguanidine with oxalic acid in an aqueous solution. The reaction typically involves dissolving cyanoguanidine in water and gradually adding oxalic acid while maintaining the temperature at around 50-60°C. The mixture is then stirred until the reaction is complete, and the product is precipitated out by cooling the solution. The precipitate is filtered, washed with cold water, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then subjected to further purification processes, such as recrystallization, to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyanoguanidine oxalate undergoes several types of chemical reactions, including:

Oxidation: Cyanoguanidine can be oxidized to form cyanamide and other nitrogen-containing compounds.

Reduction: Reduction reactions can convert cyanoguanidine to guanidine derivatives.

Substitution: Cyanoguanidine can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Cyanamide, melamine, and other nitrogen-rich compounds.

Reduction: Guanidine and its derivatives.

Substitution: Various substituted guanidines depending on the reagents used.

Scientific Research Applications

Cyanoguanidine oxalate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of guanidine derivatives, which are important in the production of resins, plastics, and adhesives.

Biology: Cyanoguanidine derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research has explored the use of cyanoguanidine compounds in developing drugs for treating hypertension and other cardiovascular diseases.

Industry: this compound is used in the production of fertilizers, flame retardants, and as a curing agent for epoxy resins.

Comparison with Similar Compounds

Cyanoguanidine oxalate can be compared with other similar compounds, such as:

Guanidine: Both compounds share a similar core structure, but cyanoguanidine has a cyano group that imparts different chemical properties.

Thiourea: Thiourea derivatives are also used in similar applications, but they contain sulfur instead of nitrogen.

Nitroguanidine: Nitroguanidine compounds are used as insecticides and explosives, highlighting the diverse applications of guanidine derivatives.

Uniqueness: this compound is unique due to its combination of cyanoguanidine and oxalic acid, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.

Properties

IUPAC Name |

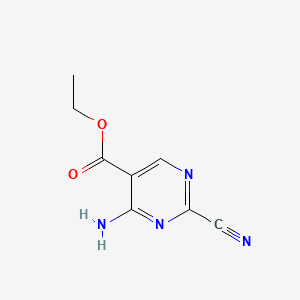

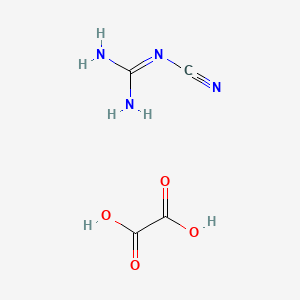

2-cyanoguanidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGSSOKJQOGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703307 | |

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15895-49-5 | |

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

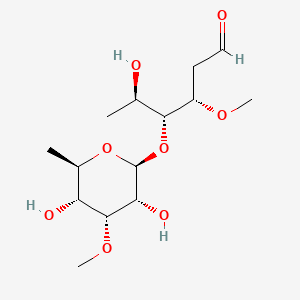

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)

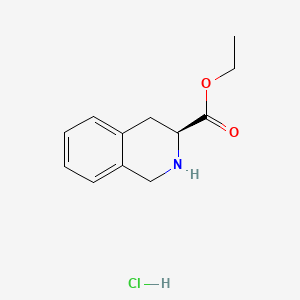

![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)